N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(3,5-Dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a sulfonamide-containing compound characterized by a 3,5-dimethylphenyl group, a piperidine ring substituted with a 4-fluorobenzenesulfonyl moiety, and an ethanediamide linker. For instance, sulfonamide groups are frequently employed in antiviral and antibacterial agents , while the piperidine scaffold is known to influence pharmacokinetic properties such as solubility and target binding . The 4-fluorobenzenesulfonyl substituent may enhance metabolic stability compared to non-fluorinated analogs, a feature observed in fluorinated drug candidates .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-13-17(2)15-19(14-16)26-23(29)22(28)25-11-10-20-5-3-4-12-27(20)32(30,31)21-8-6-18(24)7-9-21/h6-9,13-15,20H,3-5,10-12H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEKIQINCUFVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the fluorophenyl group through a sulfonylation reaction. The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Biological Activity
N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including relevant research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C22H29FN4O4S
- Molecular Weight : 464.55 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The compound's biological activity has been investigated primarily concerning its interaction with specific enzymes and pathways relevant to viral infections and other therapeutic areas.
Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit significant antiviral properties. For instance, studies on similar compounds targeting the NS2B-NS3 protease of flaviviruses (such as Zika and dengue) have shown promising results:
- Inhibition Potency : Some derivatives demonstrated IC50 values as low as 130 nM against Zika virus protease, indicating strong inhibitory effects on viral replication .
Table 1: Comparative IC50 Values of Related Compounds
| Compound ID | Target Virus | IC50 Value (nM) |
|---|---|---|
| Compound 12 | Zika | 620 |
| Compound 47 | Zika | 200 |
| Compound 103 | Dengue | 300 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : The presence of different substituents on the phenyl ring can significantly alter the compound's potency. For example, introducing a fluorine atom or varying the alkyl chain length can enhance or diminish activity.
- Linker Length : The length of the linker connecting the piperidine moiety to the aromatic system has been shown to affect inhibitory potency; generally, longer linkers reduce activity .
- Aromatic Ring Modifications : Changes in the aromatic ring structure also impact biological efficacy. For instance, switching from a phenyl to a thiophene resulted in a considerable decrease in activity.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
